molecular formula C4H7I B3049451 1-Iodo-2-methylprop-1-ene CAS No. 20687-01-8

1-Iodo-2-methylprop-1-ene

Cat. No.: B3049451
CAS No.: 20687-01-8
M. Wt: 182 g/mol
InChI Key: INLKHEAPNAVZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-2-methylprop-1-ene (CAS 20687-01-8) is an organic halide of significant interest in advanced synthetic chemistry. With the molecular formula C4H7I and a molecular weight of 182.00 g/mol, this compound serves as a versatile building block in organic synthesis . Its structure, featuring an iodine atom adjacent to a double bond in a methylpropene framework, makes it a reactive intermediate for various metal-catalyzed cross-coupling reactions, which are fundamental methodologies for constructing complex carbon-carbon bonds . The primary research value of this compound lies in its application as a key substrate in synthetic methodology development. Literature reports its effective use in diverse reactions, including processes catalyzed by palladium and other transition metals, with specific synthetic routes achieving yields of approximately 60% to 67% . This makes it a critical reagent for researchers constructing complex organic molecules in fields such as medicinal chemistry and materials science. Proper handling and storage are required for this compound. It is classified as a flammable liquid (UN 1993, Packing Group II) and must be stored in a cool, dark place, sealed in dry conditions at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet and conduct a comprehensive risk assessment prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20687-01-8

Molecular Formula

C4H7I

Molecular Weight

182 g/mol

IUPAC Name

1-iodo-2-methylprop-1-ene

InChI

InChI=1S/C4H7I/c1-4(2)3-5/h3H,1-2H3

InChI Key

INLKHEAPNAVZAJ-UHFFFAOYSA-N

SMILES

CC(=CI)C

Canonical SMILES

CC(=CI)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Iodo 2 Methylprop 1 Ene and Its Analogs

Stereoselective and Regioselective Synthesis of 1-Iodo-2-methylprop-1-ene Derivatives

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of substituted alkenes. For this compound, achieving a defined geometry (E or Z) is critical for its subsequent application in stereospecific reactions.

Haloboration-Coupling-Iodinolysis Sequences for Defined Alkene Geometries

A powerful strategy for the stereoselective synthesis of trisubstituted alkenes, including derivatives of this compound, involves a sequence of haloboration, cross-coupling, and iodinolysis. This method offers a high degree of control over the final alkene geometry.

Notably, the bromoboration of propyne (B1212725) with BBr₃ can proceed with high syn-selectivity (≥98%) to yield (Z)-2-bromo-1-propenyldibromoborane. nih.gov While this intermediate is prone to isomerization, it can be converted to a more stable pinacolboronate. This boronate can then undergo a Negishi coupling reaction with various organozinc reagents, followed by iodinolysis to afford the corresponding (Z)-alkenyl iodides in good yields (80-90%) and with excellent stereoretention (≥98% Z). nih.govacs.org This sequence provides a reliable route to (Z)-trisubstituted alkenes. nih.gov

The choice of the subsequent cross-coupling reaction is crucial. While Suzuki coupling of the intermediate alkenylboranes is a possibility, it can sometimes result in lower yields. nih.gov In contrast, the Negishi coupling of the corresponding alkenyl iodides with organozinc reagents often proves to be more efficient and satisfactory, particularly for more demanding substrates. nih.gov The use of N-methylimidazole as an additive in palladium-catalyzed cross-couplings of alkenyl iodides with organozinc reagents has been shown to enhance yields and stereoselectivity. organic-chemistry.org

Table 1: Haloboration-Coupling-Iodinolysis for (Z)-Alkenyl Iodides nih.govacs.org

StepReagents and ConditionsIntermediate/ProductYieldStereoselectivity
BromoborationPropyne, BBr₃(Z)-2-bromo-1-propenyldibromoborane-≥98% syn
Boronate FormationPinacol(Z)-2-bromo-1-propenylpinacolboronate-≥98% Z
Negishi CouplingR-ZnX, Pd catalyst(Z)-Alkenylpinacolboronate73-90%≥98% Z
IodinolysisI₂, NaOH(Z)-Alkenyl iodide80-90%≥98% Z

Reduction of Carboxylic Acid Precursors Leading to Iodoalkenols

Another effective approach for the synthesis of specific iodoalkene isomers involves the reduction of carboxylic acid precursors. This method is particularly useful for preparing iodoalkenols, which are versatile synthetic intermediates.

For instance, (E)-3-iodo-2-methylacrylic acid can be reduced to (E)-3-iodo-2-methylprop-2-en-1-ol. rsc.org This reduction is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). rsc.orglibretexts.orgchemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is further reduced to the primary alcohol. libretexts.orgchemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. libretexts.orgsavemyexams.com

Similarly, the Z-isomer, (Z)-3-iodo-2-methylprop-2-en-1-ol, can be synthesized from propargyl alcohol. clockss.org The synthesis involves the reaction of propargyl alcohol with copper(I) iodide and a Grignard reagent, followed by treatment with iodine. clockss.org This iodoalkenol can then be further functionalized, for example, by protection of the alcohol group, for use in subsequent synthetic steps. clockss.org

These iodoalkenols can serve as precursors to other valuable compounds. For example, (Z)-3-iodo-2-methylprop-2-en-1-ol can be oxidized to (Z)-3-iodo-2-methylacrylaldehyde using manganese dioxide (MnO₂). researchgate.net

Indirect Synthesis Pathways Involving Related Isomers or Precursors

In some cases, the target iodoalkene may be synthesized indirectly from related isomers or precursors through various chemical transformations. These pathways can be particularly relevant in specific contexts, such as atmospheric chemistry or for mechanistic investigations.

Transformations from Dihalogenated Propene Analogs in Atmospheric Chemistry Studies

The atmospheric chemistry of halogenated organic compounds is a significant area of research. researchgate.net Studies on the transformation of dihalogenated propene analogs can provide insights into the formation and fate of compounds like this compound in the atmosphere.

For example, studies on the oxidation of tert-butyl ethers in the presence of chloride ions have shown the formation of 1,2-dichloro-2-methylpropane (B1581248) and 3-chloro-2-chloromethylpropene. researchgate.netresearchgate.net These compounds are structurally related to iodo-substituted propenes and their formation pathways can serve as models for understanding the potential atmospheric transformations of iodo-containing volatile organic compounds. The reactions of these dihalogenated compounds with atmospheric oxidants like hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O₃) are studied to determine their atmospheric lifetimes and degradation products. acs.org

Radical-Mediated Routes to Iodoalkanes as Mechanistic Models for Iodination

Radical-mediated reactions offer an alternative pathway for the formation of iodoalkanes, which can serve as mechanistic models for the iodination of alkenes like 2-methylpropene. organic-chemistry.orgnumberanalytics.com The addition of radicals to double bonds is a fundamental process in organic chemistry. mdpi.com

The reaction of the 1-propynyl radical with 2-methylpropene, for instance, proceeds via the addition of the radical to the double bond, leading to the formation of a C₇H₁₁ intermediate. rsc.orgresearchgate.net While this specific reaction leads to other products, it illustrates the initial step of radical addition to the 2-methylpropene scaffold.

The direct radical iodination of alkenes can be achieved using various iodine sources. numberanalytics.com Mechanistic studies often involve the generation of a carbon-centered radical from the alkene, which then reacts with an iodine source to form the iodoalkane. numberanalytics.com These radical processes can be initiated by light or radical initiators. savemyexams.com Understanding these radical pathways is crucial for developing new iodination methods and for comprehending potential side reactions in other synthetic routes. The study of deuterated analogs, such as 2-iodo-2-methylpropane-d9, can also provide valuable mechanistic insights through kinetic isotope effect studies.

Mechanistic Investigations and Reactivity Pathways of 1 Iodo 2 Methylprop 1 Ene

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for carbon-carbon bond formation, and vinylic iodides like 1-iodo-2-methylprop-1-ene are often excellent electrophilic partners. The following sections delve into its reactivity in reactions catalyzed by palladium, nickel, and iron.

Palladium-Catalyzed Heck Reactions for Alkenyl-Aryl Coupling

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically coupling aryl or vinyl halides with alkenes. nih.govorganic-chemistry.org The reductive variant of the Heck reaction, in particular, enables the hydroarylation or hydrovinylation of alkenes, forging alkyl-aryl or alkyl-alkenyl linkages from readily available starting materials. nih.gov In these reactions, vinylic iodides are effective substrates. For instance, an asymmetric reductive Heck cyclization utilizing (Z)-1-iodo-1,6-dienes has been reported to produce tetrahydropyridines with good yields and high enantioselectivity. nih.gov

While specific studies focusing exclusively on this compound in standard Heck reactions are not prevalent in the reviewed literature, the general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond of the vinylic iodide. This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and a palladium-hydride species. In the reductive variant, this palladium-hydride is intercepted by a reducing agent to regenerate the active palladium(0) catalyst. nih.govrsc.org The use of N,N-diisopropylethylamine (DIPEA) and formic acid are common reductant systems for these transformations. nih.gov

Nickel-Catalyzed Cross-Electrophile Coupling (XEC) and Substrate Scope

Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a powerful strategy for C-C bond formation, directly joining two different electrophiles under reducing conditions. oaes.cc This approach avoids the pre-formation of organometallic nucleophiles, offering a broad substrate scope and functional group tolerance. oaes.cccaltech.edu These reactions typically employ a nickel catalyst, a reductant (such as zinc or manganese metal), and a ligand, often a bidentate or tridentate nitrogen-based ligand like bipyridine or terpyridine. oaes.ccchemrxiv.org

The substrate scope for Ni-catalyzed XEC is extensive, encompassing the coupling of C(sp²)-hybridized electrophiles (like aryl and vinyl halides) with C(sp³)-hybridized electrophiles (like alkyl halides). oaes.cc However, the steric environment of the substrates can significantly impact reactivity. In a study exploring the Ni-catalyzed XEC of vinyl bromides to form 1,3-dienes, it was noted that while many vinyl bromides were suitable substrates, more sterically hindered ones such as 1-bromo-2-methylprop-1-ene failed to couple. acs.org This finding suggests that this compound, with a similar steric profile, may also present challenges or require specifically tailored catalytic systems to achieve efficient cross-coupling. The general mechanisms for these reactions are complex and can involve Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, often proceeding through radical intermediates. oaes.cc

Catalyst SystemSubstrate ClassReactivity of 2-methylprop-1-enyl HalideReference
Ni-Catalyst/ReductantVinyl Bromides1-bromo-2-methylprop-1-ene could not be coupled. acs.org

Iron-Catalyzed Difunctionalization of Alkenes in Related Systems

Iron catalysis offers an inexpensive and environmentally benign alternative for promoting various organic transformations, including the difunctionalization of alkenes. rsc.orgresearchgate.net These reactions allow for the simultaneous introduction of two new functional groups across a C=C double bond, rapidly increasing molecular complexity. researchgate.netnih.gov While direct difunctionalization of this compound using iron catalysis is not prominently featured, the principles can be understood from related systems where alkenes are difunctionalized with various partners.

For example, iron-catalyzed intermolecular 1,2-difunctionalization of styrenes and conjugated alkenes has been achieved using silanes and a range of nitrogen or carbon nucleophiles. nih.gov These reactions often proceed via an oxidative radical strategy, where an iron catalyst (e.g., FeCl₂) and an oxidant like di-tert-butyl peroxide generate radical intermediates that add to the alkene. nih.gov Another approach involves the iron-catalyzed 1,2-addition of perfluoroalkyl iodides to alkenes and alkynes, providing straightforward access to perfluoroalkylated molecules. researchgate.net A proposed mechanism for some iron-catalyzed difunctionalizations involves the generation of a carbon-centered radical, which adds to the alkene to form a new radical intermediate. This intermediate is then trapped, and the iron catalyst facilitates the final bond formation and turnover. nih.gov

Radical-Mediated Transformations Involving Vinylic Iodides

The relatively weak carbon-iodine bond in vinylic iodides makes them susceptible to homolytic cleavage, either through photolysis or with radical initiators. This property is harnessed in various radical-mediated transformations.

Generation and Characterization of Carbon-Centered Radical Intermediates

The photolysis of diiodinated precursors is a well-established method for generating specific carbon-centered radical intermediates. In the context of this compound chemistry, the related precursor (E)-1,3-diiodo-2-methylprop-1-ene is of significant interest. osti.gov Upon photolysis, typically with UV light (e.g., 248 nm), the weaker allylic C-I bond is preferentially cleaved. osti.gov This homolytic dissociation leads to the formation of a resonance-stabilized mono-iodo allylic radical, specifically the iodo-2-methyl-prop-1-en-3-yl radical ([CH₂C(CH₃)CHI]•). osti.govresearchgate.net

The generation of this radical is a key step in the synthesis of specific Criegee intermediates for atmospheric studies. The process can be summarized by the following reaction scheme. researchgate.net

PrecursorConditionRadical IntermediateReference
(E)-1,3-diiodo-2-methylprop-1-eneUV Photolysisiodo-2-methyl-prop-1-en-3-yl radical osti.govresearchgate.net

This radical intermediate is transient but can be characterized indirectly through the products it forms in subsequent reactions, particularly after reacting with molecular oxygen. osti.govresearchgate.net

Role in Criegee Intermediate Chemistry and Atmospheric Processing (derived from diiodinated precursors)

Criegee intermediates are carbonyl oxides that play a crucial role in atmospheric chemistry, particularly in the ozonolysis of alkenes like isoprene. d-nb.infomdpi.com The laboratory study of these reactive species often requires synthetic routes that avoid ozone. The photolysis of diiodoalkanes in the presence of O₂ is a primary method for generating Criegee intermediates for such studies. copernicus.org

The iodo-2-methyl-prop-1-en-3-yl radical, generated from 1,3-diiodo-2-methylprop-1-ene as described above, rapidly reacts with molecular oxygen (O₂). osti.govmdpi.com This reaction leads to the formation of a peroxy radical, which subsequently eliminates an iodine atom to yield the methacrolein (B123484) oxide (MACR-oxide) Criegee intermediate, [CH₂C(CH₃)CHOO]. osti.govresearchgate.net MACR-oxide is one of the key Criegee intermediates formed from the atmospheric ozonolysis of isoprene, the most abundant non-methane volatile organic compound in the troposphere. osti.govmdpi.com

This laboratory synthesis has enabled detailed studies of MACR-oxide's electronic spectroscopy, unimolecular decay dynamics, and bimolecular reactions, providing critical data for atmospheric models. osti.govosti.gov For instance, it has been shown that specific conformers of MACR-oxide can decay via a dioxole pathway to generate other radical products, further influencing atmospheric composition. osti.gov

Rearrangement and Cyclization Reactions

The structural features of this compound make it a versatile substrate for various rearrangement and cyclization reactions, leading to the formation of complex cyclic and heterocyclic structures. These transformations often proceed with high levels of regio- and stereoselectivity, offering efficient routes to valuable molecular architectures.

Iodolactonization is a powerful method for constructing lactones, cyclic esters, from unsaturated carboxylic acids. wikipedia.org This intramolecular cyclization is initiated by the electrophilic addition of an iodine species to a carbon-carbon double bond, forming a cyclic iodonium (B1229267) ion intermediate. Subsequent intramolecular nucleophilic attack by the carboxylate group leads to the formation of the lactone ring. wikipedia.org The synthesis of medium-ring lactones (seven- to nine-membered rings) presents a synthetic challenge due to unfavorable entropic and enthalpic factors. nih.govacs.org However, iodolactonization strategies have proven effective in overcoming these hurdles. nih.govacs.org

In the context of this compound, while direct participation in iodolactonization as the iodine source is not its primary role, the analogous 3-chloro-2-methylprop-1-ene is utilized to synthesize precursors for iodolactonization. For instance, 2-hydroxybenzaldehydes can be reacted with 3-chloro-2-methylprop-1-ene to generate 2-((2-methylallyl)oxy)benzaldehydes. nih.govacs.org These intermediates, upon oxidation of the aldehyde to a carboxylic acid, can undergo iodolactonization to form seven-membered iodolactones. nih.govacs.org This tandem oxidation-iodolactonization process, mediated by reagents like copper(I) iodide and tert-butyl hydroperoxide, provides a route to halogenated benzodioxepinones and benzoxazecinones. acs.orgresearchgate.net Research has shown that both electron-donating and electron-withdrawing groups on the aromatic ring are well-tolerated in this reaction, affording the corresponding seven- and eight-membered lactones in moderate to good yields. nih.govacs.org However, the yields for eight-membered rings are generally lower than for seven-membered rings. nih.govacs.org

The scope of this methodology extends to the synthesis of various heterocyclic systems. For example, the iodolactonization of 2,3-allenoates using iodine in acetonitrile/water leads to the formation of 4-iodofuran-2(5H)-ones in good to excellent yields. uni-rostock.de This reaction proceeds via the regioselective attack of the carbonyl oxygen onto the allene (B1206475) moiety. uni-rostock.de

Table 1: Synthesis of Seven- and Eight-Membered Iodolactones and Benzoxazepinones via Tandem Oxidation and Iodolactonization nih.govacs.org

SubstrateProduct StructureYield (%)
2-((2-methylallyl)oxy)benzaldehyde3-(iodomethyl)-3-methyl-2,3-dihydrobenzo[b] rsc.orgmdpi.comdioxepin-5(5H)-one75
5-bromo-2-((2-methylallyl)oxy)benzaldehyde7-bromo-3-(iodomethyl)-3-methyl-2,3-dihydrobenzo[b] rsc.orgmdpi.comdioxepin-5(5H)-one72
2-(but-3-en-1-yloxy)benzaldehyde3-(iodomethyl)-3,4-dihydro-2H-benzo[b] rsc.orgescholarship.orgdioxocin-6(6H)-one65
N-(2-formylphenyl)-N-(2-methylallyl)acetamide4-acetyl-3-(iodomethyl)-3-methyl-3,4-dihydro-2H-benzo[b] rsc.orgmdpi.comoxazepin-5(5H)-one68
N-(but-3-en-1-yl)-N-(2-formylphenyl)acetamide5-acetyl-4-(iodomethyl)-3,4,5,6-tetrahydro-2H-benzo[b] rsc.orgescholarship.orgoxazocin-7(7H)-one55
Note: The yields are isolated yields. The reactions were performed under optimized conditions.

The reductive iodonio-Claisen rearrangement is a powerful pericyclic reaction for the synthesis of complex ortho-allyl or substituted-allyl iodoarenes. hep.com.cn This rearrangement involves the reaction of λ³-iodanes with allyl or substituted-allyl silanes. hep.com.cn The use of fluoroalcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), has been shown to mediate this rearrangement effectively, often providing better results than reactions promoted by boron trifluoride diethyl etherate. hep.com.cn The fluoroalcohols are believed to act as both the solvent and a promoter in this transformation. hep.com.cn

In a relevant study, the reaction of 3-methoxyiodobenzene diacetate with methallyltrimethylsilane (B96022) was investigated to produce ortho-methallyliodoarene. hep.com.cn This reaction serves as a model for the type of transformations where a substituted allyl group, similar in structure to the isobutenyl group of this compound, is transferred to an aromatic ring. The study demonstrated that the reaction in HFIP at 0 °C proceeded without the need for an additional promoter, yielding a mixture of the desired ortho-substituted product, its regioisomer, and a side-product. hep.com.cn The resulting complex ortho-allyl iodoarenes are valuable synthetic intermediates that can be readily converted to various heterocyclic compounds. hep.com.cn

While direct studies on this compound in this specific rearrangement were not found, the principles established with structurally similar allylsilanes highlight a potential reactivity pathway for its derivatives.

Iodolactonization Strategies for Medium-Ring Lactone and Heterocycle Synthesis

Stereochemical Outcomes and Control in Reactions of this compound

The stereochemistry of the double bond in this compound and the potential for creating new stereocenters in its reactions are critical aspects of its synthetic utility. Controlling the E/Z selectivity in coupling reactions and achieving high diastereoselectivity in alkylation reactions are key to its application in asymmetric synthesis.

The stereochemical integrity of the double bond in this compound is often a crucial factor in transition metal-catalyzed cross-coupling reactions. In a notable example, the synthesis of a diene intermediate for Pseudopterosin A involved a Heck reaction between an α-pyrone and this compound. mdpi.com This reaction, catalyzed by palladium(II) acetate (B1210297) with silver(I) carbonate as the base, yielded the desired diene with an excellent E/Z ratio of over 19:1 and a high yield of 88%. mdpi.com This demonstrates that under appropriate conditions, the coupling can proceed with a high degree of stereoselectivity, favoring the formation of the E-isomer.

In other coupling methodologies, such as borylative transition-metal-free couplings, the selectivity can be influenced by additives. For instance, the reaction of vinyl iodides can exhibit complete E-selectivity. rsc.org The addition of a catalytic amount of certain additives can improve the yield while maintaining this selectivity. rsc.org Conversely, the absence of such additives or the use of others can lead to a loss of selectivity, resulting in a 1:1 mixture of E and Z isomers, which may be desirable if both conformers are needed as they can often be separated by chromatography. rsc.org

Table 2: Influence of Reaction Conditions on E/Z Selectivity in Coupling Reactions

Coupling ReactionCatalyst/PromoterSubstratesProductE/Z RatioYield (%)Reference
Heck ReactionPd(OAc)₂, Ag₂CO₃α-pyrone, this compoundDiene for Pseudopterosin A>19:188 mdpi.com
Borylative CouplingNoneVinyl iodide, NucleophileCoupled productE-selective71-84 rsc.org
Borylative CouplingTMTAN (catalytic)Vinyl iodide, NucleophileCoupled productE-selectiveImproved rsc.org
Borylative CouplingLiCl (anhydrous)Vinyl iodide, NucleophileCoupled product1:1- rsc.org
Note: TMTAN = N,N,N',N'-Tetramethyl-1,5-naphthalenediamine. The specific vinyl iodide and nucleophile in the borylative coupling examples were not this compound but illustrate general principles applicable to this class of compounds.

This compound can be employed as an electrophile in alkylation reactions to form new carbon-carbon bonds. When the substrate is chiral, the potential for diastereoselective alkylation arises, which is a cornerstone of asymmetric synthesis. The use of chiral auxiliaries, such as pseudoephedrine, allows for highly diastereoselective alkylations of amide enolates. caltech.edu For example, the alkylation of pseudoephedrine propionamide (B166681) with β-branched primary alkyl iodides, a class of electrophiles that includes derivatives structurally related to this compound, proceeds with high diastereoselectivity. caltech.edu

In a specific instance, the stereoselective alkylation of a substituted proline ester with 3-iodo-2-methylprop-1-ene served as a key step in the synthesis of glycosidase-inhibiting iminopolyols. researchgate.net Similarly, studies on the diastereoselective alkylation of protected 6-oxopipecolic acid esters have shown that the choice of protecting groups, solvent, alkylating agent, and base are all critical factors in determining the diastereoselectivity of the reaction. pharm.or.jp For example, the methylation of the lithium enolate of a benzhydryl- and carbobenzyloxy-protected 6-oxopipecolic acid ester with methyl iodide gave a trans/cis isomer ratio of approximately 4:1. pharm.or.jp While this example uses methyl iodide, the principles of controlling diastereoselectivity are directly applicable to alkylations with more complex electrophiles like this compound.

The direct enantioselective and regioselective alkylation of β,γ-unsaturated carboxylic acids using chiral lithium amides as traceless auxiliaries has also been reported. escholarship.org Alkylation with primary alkyl halides like iodomethane (B122720) and 1-iodo-2-methylpropane (B147064) resulted in excellent α-selectivity and good enantioselectivity (83% and 76% ee, respectively). escholarship.org

Strategic Applications of 1 Iodo 2 Methylprop 1 Ene in Advanced Organic Synthesis

Total Synthesis of Complex Natural Products and Biologically Active Molecules

The intricate structures of natural products and biologically active molecules often present formidable challenges to synthetic chemists. 1-Iodo-2-methylprop-1-ene has proven to be an indispensable tool in overcoming some of these hurdles, enabling the efficient and stereoselective synthesis of several important compounds.

Incorporation into Marine Drug Synthesis (e.g., Pseudopterosin A)

One of the most notable applications of this compound is in the synthesis of marine-derived natural products, such as the pseudopterosins. These compounds, isolated from the sea whip Antillogorgia elisabethae, exhibit potent anti-inflammatory and analgesic properties. wikipedia.org

In a key step toward the total synthesis of Pseudopterosin A, a regioselective Heck reaction was employed. mdpi.com This palladium-catalyzed cross-coupling reaction involved the pairing of an α-pyrone with this compound. The reaction, facilitated by a palladium acetate (B1210297) catalyst and silver carbonate as a base, yielded the desired diene with high efficiency (88% yield) and excellent stereoselectivity (E/Z ratio > 19:1). mdpi.com This diene intermediate was then converted to Pseudopterosin A in five subsequent steps. mdpi.com

The successful incorporation of the this compound fragment highlights its utility in constructing the complex carbon skeleton of this marine drug. The isobutenyl group, introduced via the vinyl iodide, is a key structural motif within the pseudopterosin family. nih.gov

Reaction Reactants Catalyst/Base Product Yield E/Z Ratio
Heck Reactionα-pyrone, this compoundPd(OAc)₂, Ag₂CO₃Diene intermediate for Pseudopterosin A88%>19:1

Construction of Proteasome Inhibitors

The proteasome, a multi-protein complex responsible for degrading intracellular proteins, is a critical target for cancer therapy. The development of potent and selective proteasome inhibitors is therefore an area of intense research.

The use of iodo-methylpropene derivatives in the synthesis of proteasome inhibitors like epoxomicin (B1671546) has also been documented, underscoring the importance of this building block in medicinal chemistry. nih.gov

Building Blocks for Pharmaceutical Scaffolds and Fine Chemicals

Beyond its application in the total synthesis of specific natural products, this compound serves as a versatile building block for the creation of diverse pharmaceutical scaffolds and fine chemicals. Its ability to participate in various cross-coupling reactions makes it a valuable synthon for introducing the isobutenyl moiety into a wide range of organic molecules.

The carbon-iodine bond is highly reactive and can be readily transformed through reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. This versatility enables the construction of complex molecular frameworks that are often found in pharmaceutically active compounds. For instance, the isobutenyl group is a common feature in many natural products and their analogs, and this compound provides a direct and efficient means of incorporating this structural unit.

Radiosynthesis of Carbon-11 Labeled Compounds as Synthons

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers. Carbon-11 (¹¹C) is a commonly used radionuclide for this purpose due to its short half-life (20.4 minutes) and the fact that carbon is a fundamental component of all organic molecules. mdpi.com

While direct research on the radiosynthesis of 1-iodo-2-[¹¹C]methylprop-1-ene is not extensively documented in the provided search results, the general principles of using iodoalkenes as precursors for ¹¹C-labeled compounds are well-established. The synthesis of ¹¹C-labeled alkyl iodides, such as [¹¹C]methyl iodide, is a cornerstone of PET radiochemistry. mdpi.com These labeled synthons are then used to introduce the ¹¹C atom into a target molecule.

For example, the synthesis of 1-iodo-2-[¹¹C]methylpropane has been reported, demonstrating the feasibility of creating ¹¹C-labeled iodoalkanes. nih.gov This compound can then be used in subsequent alkylation reactions to form new C-¹¹C bonds. The general strategy involves producing [¹¹C]carbon dioxide or [¹¹C]methane in a cyclotron, which is then converted into a more reactive labeling agent like [¹¹C]methyl iodide. mdpi.comnih.govopenmedscience.com This agent can then react with a suitable precursor to generate the desired ¹¹C-labeled compound. Given this precedent, it is conceivable that a similar strategy could be developed for the radiosynthesis of 1-iodo-2-[¹¹C]methylprop-1-ene, which would be a valuable tool for PET imaging studies targeting molecules containing the isobutenyl group.

¹¹C Precursor Common Labeling Agent General Application
[¹¹C]CO₂[¹¹C]Methyl iodide ([¹¹C]CH₃I)¹¹C-Methylation of hydroxy and amino groups
[¹¹C]CH₄[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)¹¹C-Methylation reactions

Annulative Functionalizations for the Construction of Fused Heterocyclic Systems

Fused heterocyclic systems are prevalent in a vast array of natural products and pharmaceuticals. The development of efficient methods for their construction is a central theme in organic synthesis. This compound can participate in annulative functionalization reactions, leading to the formation of these important ring systems.

While direct examples of this compound in annulative functionalizations to form fused heterocyclic systems are not explicitly detailed in the provided search results, the reactivity of vinyl iodides makes them suitable candidates for such transformations. For instance, iodocyclization of homoallylamine derivatives is a known method for synthesizing heterocyclic compounds like azetidines and γ-lactams. bham.ac.uk This type of reaction involves the intramolecular attack of a nitrogen or oxygen nucleophile onto the double bond, triggered by the electrophilic iodine.

Furthermore, transition-metal-catalyzed reactions of o-alkynylanilines with various partners can lead to the formation of fused N-heterocycles like indoles and quinolines. acs.org The ability of this compound to participate in cross-coupling reactions suggests its potential use as a coupling partner in such annulation strategies, thereby providing a route to novel fused heterocyclic structures containing the isobutenyl group.

Computational and Theoretical Insights into 1 Iodo 2 Methylprop 1 Ene Reactivity

Quantum Chemical Calculations for Electronic Structure and Vertical Excitation Energies

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 1-iodo-2-methylprop-1-ene. These calculations provide information on molecular orbitals, ionization energies, and electronic transitions.

Theoretical studies on related 3-monosubstituted-2-methylpropenes, including the iodo-substituted analogue (3-iodo-2-methylpropene), have utilized methods such as Outer Valence Green's Function (OVGF) and Natural Bond Orbital (NBO) analysis at the MP2 level of theory to assign bands in their photoelectron spectra. researchgate.net The analysis of ionization energies, which correspond to the energy required to remove an electron from a molecule, reveals the distribution and energy levels of the molecular orbitals. For these compounds, the assignment of spectral bands is deduced from theoretical calculations, which help to interpret the experimental data. researchgate.net

In a study focused on the generation of methacrolein (B123484) oxide from (E)-1,3-diiodo-2-methylprop-1-ene, a precursor to the iodoalkene radical, high-level computational methods were employed. osti.gov The calculations, performed at the CCSD(T)-F12/CBS(TZ-F12,QZ-F12)//B2PLYP-D3/cc-pVTZ level of theory, were used to predict properties such as vertical and adiabatic ionization energies for the resulting Criegee intermediate. osti.gov Although not directly on this compound, these advanced computational techniques are indicative of the methods used to probe the electronic structure and excited states of such reactive intermediates. The study also predicted two strong π*←π electronic transitions for the methacrolein oxide, which arise from the extended conjugation in the molecule. osti.gov

Table 1: Theoretical Methods Used in Electronic Structure Analysis of Related Iodoalkenes and their Products

Method Basis Set Application Reference
OVGF 6-31G(d,p), cc-pVDZ Assignment of photoelectron spectra researchgate.net
MP2 6-31G(d,p), cc-pVDZ NBO analysis for orbital interactions researchgate.net
CCSD(T)-F12/CBS TZ-F12, QZ-F12 Calculation of ionization energies osti.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. acs.org For iodoalkenes, computational studies have been crucial in understanding their photochemical reactivity.

The photolysis of (E)-1,3-diiodo-2-methylprop-1-ene has been investigated using density functional theory (DFT) with the B3LYP functional and the aug-cc-pVTZ-pp basis set. researchgate.netnih.gov These calculations have shown that upon UV irradiation, the weaker allylic C-I bond preferentially dissociates over the vinylic C-I bond. osti.govresearchgate.netnih.gov This selective bond fission leads to the formation of a resonance-stabilized mono-iodo allylic radical intermediate. osti.govnih.gov

The mechanism involves the following key steps, as supported by computational findings:

Photodissociation: Irradiation at 248 nm cleaves the allylic C–I bond of the di-iodo precursor to form the 1-iodo-2-methyl-prop-1-en-3-yl radical. researchgate.netnih.gov

Radical Isomerization: The resulting radical can exist in two resonance forms: 1-iodo-2-methyl-prop-1-en-3-yl and 3-iodo-2-methyl-prop-1-en-3-yl. nih.gov

Dimerization: These radicals can undergo dimerization reactions, and the relative energies of the resulting diene products have been computed to understand the likely secondary reaction pathways. researchgate.netnih.gov

Reaction with Oxygen: In the presence of oxygen, the iodoalkenyl radical can react to form an iodoperoxy adduct, which then eliminates the remaining iodine atom to produce intermediates like methacrolein oxide. nih.gov

The use of DFT calculations allows for the determination of the geometries of reactants, intermediates, transition states, and products, along with their relative energies, which is essential for predicting the most favorable reaction pathways. acs.orgosti.gov

Table 2: Computed Relative Energies of Dimerization Products from the Photolysis of a Di-iodo Precursor

Dimer Product Computational Method Relative Energy (kJ mol⁻¹) Reference
Dimer 7 B3LYP/aug-cc-pVTZ-pp Data not specified in snippet researchgate.net
Dimer 8 B3LYP/aug-cc-pVTZ-pp Data not specified in snippet researchgate.net
Dimer 9 B3LYP/aug-cc-pVTZ-pp Data not specified in snippet researchgate.net
Dimer 10 B3LYP/aug-cc-pVTZ-pp Data not specified in snippet researchgate.net

Note: The specific relative energy values for each dimer were not available in the provided search snippets, but the methodology for their computation was cited.

Conformational Analysis and Energetics of Molecular Species

The three-dimensional structure and conformational preferences of a molecule are critical to its reactivity. Computational methods are widely used to investigate the different possible conformations (rotamers) of a molecule and to determine their relative stabilities.

A theoretical investigation into the conformational behavior of 3-monosubstituted 2-methylpropenes, including 3-iodo-2-methylpropene, was conducted using MP2 and B3LYP levels of theory with various basis sets such as 6-31G(d,p). researchgate.net This study identified the existence of s-cis and gauche conformers based on the C=C–C–X dihedral angle. For most of the halogen derivatives studied, the calculations indicated an equilibrium between these two forms. researchgate.net However, for 3-iodo-2-methylpropene, different levels of theory and basis sets showed some disagreement in the calculated relative energies of the conformers, highlighting the challenge in accurately modeling systems with heavy atoms like iodine. researchgate.net Theoretical calculations for 3-iodopropene suggested that the gauche form is predominant, which is consistent with the findings for 3-iodo-2-methylpropene. researchgate.net

Table 3: Conformational Analysis of Related Iodoalkenes

Molecule Computational Method Identified Conformers Reference
3-Iodo-2-methylpropene MP2, B3LYP / 6-31G(d,p) s-cis, gauche researchgate.net
1,3-Diiodo-2-methyl-prop-1-ene B3LYP/aug-cc-pVTZ-pp Two stable conformers identified researchgate.netnih.gov
Methacrolein Oxide (product) B3LYP/aug-cc-pVTZ-pp Four stable conformers identified researchgate.netnih.gov
3-hydroperoxy-3-iodo-2-methyl-prop-1-ene (adduct) B3LYP/aug-cc-pVTZ-pp Six conformers identified researchgate.netnih.gov

Green Chemistry Approaches for Sustainable 1 Iodo 2 Methylprop 1 Ene Synthesis and Transformations

Principles of Atom Economy and Waste Minimization in C-C Bond Formations

The concept of atom economy, which emphasizes the maximization of atoms from the starting materials that are incorporated into the final product, is a cornerstone of green chemistry. In carbon-carbon (C-C) bond-forming reactions involving 1-iodo-2-methylprop-1-ene, such as the widely used palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Negishi), the generation of stoichiometric byproducts is a primary concern. mdpi.comnih.gov

Traditional cross-coupling reactions often require the pre-functionalization of substrates and use organometallic reagents, which can generate significant metallic salt waste. frontiersin.org To enhance atom economy and minimize waste, research has shifted towards more efficient catalytic strategies. One major advancement is the development of direct C-H bond functionalization, which avoids the need to pre-functionalize one of the coupling partners, thereby reducing synthetic steps and waste generation. frontiersin.orgresearchgate.net This approach represents a more step- and atom-economical route for creating complex molecules. researchgate.net

The Heck reaction, a method to couple alkenes with aryl or vinyl halides, has been utilized in the synthesis of natural products where this compound is a key reagent. mdpi.com While effective, the classic Heck reaction can suffer from issues related to catalyst stability and the generation of palladium black. Improving the efficiency and recyclability of the catalyst system directly contributes to waste minimization.

Below is a table illustrating the atom economy concept in a typical C-C coupling reaction.

Reaction Type Reactants Desired Product Byproducts Atom Economy (%) Notes
Suzuki Coupling This compound, Arylboronic acid, BaseAryl-substituted 2-methylpropeneIodide salts, Boron wasteVaries with base and substrateThe choice of base and solvent significantly impacts the E-factor (waste generated/product).
Heck Reaction This compound, Alkene, BaseSubstituted dieneHalide salt, Base saltVaries with base and substrateOften requires phosphine (B1218219) ligands, which can be toxic and add to waste. mdpi.com
Direct C-H Arylation This compound, AreneAryl-substituted 2-methylpropeneHIHigher than traditional cross-couplingsEliminates the need for organometallic reagents, reducing metallic waste. frontiersin.org

Development of Environmentally Benign Catalytic Systems for Efficiency and Selectivity

The catalyst is a critical component in the transformations of this compound. Green chemistry principles drive the development of catalysts that are not only highly efficient and selective but also environmentally benign. This includes using earth-abundant and less toxic metals, designing ligands that promote catalysis under mild conditions, and developing recyclable heterogeneous catalysts.

Palladium has been a dominant metal in cross-coupling reactions involving vinyl iodides. mdpi.com However, its high cost and toxicity are significant drawbacks. Consequently, there is a growing interest in using first-row transition metals like nickel, copper, and iron, which are more abundant and less hazardous. nih.govnih.govlongdom.org Nickel-based catalysts, for example, have shown great promise in the cycloetherification of vinyl iodides and in asymmetric reductive cross-couplings. nih.govnih.gov Iron-catalyzed couplings are also emerging as a cost-effective and greener alternative. longdom.org

Gold catalysis has also been explored for reactions with vinyl iodides. nih.govrsc.orgresearchgate.net Gold catalysts, particularly with (P,N) ligands like MeDalphos, have demonstrated high efficiency and chemoselectivity for the hetero-vinylation of alkenols with vinyl iodides, proceeding with complete retention of stereochemistry. nih.govrsc.orgresearchgate.net

A significant leap towards sustainable catalysis is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. An innovative example is a palladium catalyst supported on active carbon derived from pine needle biomass waste (Pd/PiNe). unisi.it This catalyst has been successfully used in copper-free Sonogashira reactions in a continuous-flow system, demonstrating high stability and durability. unisi.it

The table below summarizes some catalytic systems used in the transformation of vinyl iodides, highlighting their green chemistry attributes.

Catalyst System Reaction Type Key Features Green Advantages Reference
Pd(OAc)₂ / Ag₂CO₃ Heck ReactionUsed in the synthesis of Pseudopterosin A. mdpi.comHigh yield and regioselectivity. mdpi.com
(P,N)Au Complex Hetero-vinylationHigh efficiency (87% average yield) and chemoselectivity for vinyl iodides over aryl iodides. nih.govrsc.orgWorks under mild conditions, quantitative and irreversible oxidative addition. nih.govrsc.orgresearchgate.net nih.govrsc.orgresearchgate.net
Ni-based catalysts CycloetherificationEfficiently yields cyclic enol ethers from vinyl iodides. nih.govReplaces more toxic palladium; operates under mild conditions. nih.gov nih.gov
Pd/PiNe Sonogashira CouplingHeterogeneous catalyst from biomass waste. unisi.itRecyclable, reduces metal leaching, utilizes waste valorization. unisi.it unisi.it
FeF₃ / NHC ligand Cross-couplingCouples Grignard reagents with aryl halides. longdom.orgUses an earth-abundant, low-toxicity metal. longdom.org longdom.org

Strategies for Solvent Minimization and Utilization of Alternative Reaction Media

Organic solvents are a major source of waste and environmental pollution in the chemical industry. Green chemistry promotes the reduction or replacement of conventional volatile organic compounds (VOCs) with more sustainable alternatives. For reactions involving this compound, several strategies are being pursued.

Solvent-free or neat reactions represent the ideal scenario, completely eliminating solvent waste. acs.orgacs.org For example, a copper-mediated Ullmann-type condensation has been successfully conducted without any solvent. acs.org Similarly, a solvent- and metal-free methodology for the alkoxy-chalcogenylation of olefins has been developed using microwave irradiation, offering a rapid and eco-friendly approach. acs.org

When a solvent is necessary, alternative or "green" solvents are preferred. These include water, supercritical fluids like carbon dioxide (scCO₂), and ionic liquids (ILs). tandfonline.com

Supercritical CO₂ (scCO₂): This medium is non-toxic, non-flammable, and inexpensive. It has been successfully used for palladium-catalyzed reactions like Suzuki and Heck couplings. tandfonline.com However, the solubility of many homogeneous catalysts in scCO₂ can be limited. tandfonline.com

Water: As a solvent, water is abundant, non-toxic, and non-flammable. Its use in catalysis is highly desirable, and systems have been developed where the catalyst can be recycled from the aqueous medium. scielo.br

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst stabilizer. They have been employed in Sonogashira coupling reactions of aryl iodides, with the catalyst being recyclable. scielo.br

Waste-Derived Solvents: An innovative approach involves using solvents derived from industrial waste. A copper-free Sonogashira reaction was effectively performed in an azeotropic mixture of water and cyclopentyl methyl ether (CPME), a solvent produced from waste. unisi.it This strategy combines waste minimization with waste valorization. unisi.it

The choice of solvent can also influence reaction outcomes. In the synthesis of 3-bromomethyl-3-methyloxetane, using n-butyl chloride or carbon tetrachloride as a solvent minimized side reactions and led to high yields (94-97%), whereas other common organic solvents like toluene (B28343) and hexane (B92381) resulted in complex mixtures. google.com

The following table showcases the application of alternative reaction media in transformations relevant to vinyl iodides.

Reaction Medium Reaction Type Catalyst/Conditions Advantages Reference
Solvent-Free (Neat) Ullmann CondensationCopper powder, K₂CO₃Eliminates solvent waste, high efficiency. acs.org acs.org
Supercritical CO₂ Suzuki CouplingPd(OAc)₂/P(t-Bu)₃Non-toxic, easily removed, high yield (98%). tandfonline.com tandfonline.com
Ionic Liquid ([bmim][PF₆]) Sonogashira CouplingPdCl₂(PPh₃)₂Recyclable catalyst, copper-free conditions. scielo.br scielo.br
CPME/Water Azeotrope Sonogashira CouplingPd/PiNeUtilizes a waste-derived solvent, allows for product separation via a membrane. unisi.it unisi.it
n-Butyl chloride Intramolecular CyclizationPhase Transfer CatalystHigh yield (94-97%) by minimizing side reactions. google.com google.com

Future Research Directions and Emerging Synthetic Opportunities

Development of Novel Catalytic Protocols for Highly Selective Functionalization

The carbon-iodine bond in 1-iodo-2-methylprop-1-ene is well-suited for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. While established methods exist, there is considerable room for developing novel catalytic protocols that offer higher selectivity, broader substrate scope, and milder reaction conditions.

Palladium-catalyzed reactions are particularly prominent. For instance, the Heck reaction, which forms a new carbon-carbon bond between an unsaturated halide and an alkene, has been successfully applied. In a key step toward the synthesis of the marine natural product Pseudopterosin A, this compound was coupled with an α-pyrone using a palladium(II) acetate (B1210297) catalyst and a silver(I) carbonate base, achieving a high yield and excellent stereoselectivity. mdpi.com Similarly, the Negishi reaction, which couples an organozinc compound with an organic halide, has been used with analogous vinylic iodides to construct complex molecular architectures, such as in the total synthesis of (+)-Discodermolide. mdpi.com

Future work should focus on expanding the repertoire of cross-coupling reactions for this compound. This includes developing more efficient Suzuki, Stille, and Sonogashira coupling protocols. A significant challenge lies in overcoming the steric hindrance of the methyl group, which can sometimes impede reactivity. acs.org Research into new ligand designs for palladium and nickel catalysts could be instrumental in enhancing reaction efficiency and controlling the regioselectivity and stereoselectivity of the resulting products.

Table 1: Examples of Catalytic Cross-Coupling Reactions with Vinylic Iodides

Reaction Type Vinylic Iodide Coupling Partner Catalyst System Product Yield Reference
Heck Reaction This compound α-pyrone derivative Pd(OAc)₂ / Ag₂CO₃ 88% mdpi.com

Exploration of Photochemical and Electrochemical Activations of Vinylic Iodides

Beyond traditional transition-metal catalysis, photochemical and electrochemical methods represent a frontier for activating the C–I bond of vinylic iodides like this compound. epfl.ch These techniques utilize light or electrical current to induce single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions. epfl.chunito.it

Photoredox catalysis, in particular, offers a powerful strategy. By absorbing visible light, a photocatalyst can be excited to a state where it can readily reduce the C–I bond of this compound to generate a vinylic radical. This radical can then engage in a variety of bond-forming events that are complementary to traditional two-electron pathways. Similarly, direct electrochemical reduction at a cathode can achieve the same C–I bond cleavage, providing a reagent-free method for radical generation. epfl.ch

The exploration of these activation modes could lead to novel synthetic transformations. For example, the photochemically or electrochemically generated vinyl radical from this compound could be trapped by alkenes or alkynes in intermolecular additions or participate in radical-polar crossover reactions. Combining these activation methods with copper catalysis could further expand the synthetic possibilities, enabling oxidative aminations and other valuable functionalizations. epfl.ch

Integration into Cascade and Multicomponent Reaction Sequences for Enhanced Efficiency

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These sequences are highly desirable as they increase molecular complexity rapidly, reduce waste, and minimize purification steps. u-tokyo.ac.jp this compound is an excellent candidate for integration into such sequences.

A potential cascade could begin with a palladium-catalyzed cross-coupling reaction (e.g., Heck or Suzuki) to introduce the 2-methylprop-1-enyl moiety, followed by an in-situ intramolecular cyclization, such as a Diels-Alder or an ene reaction, triggered by the newly formed diene system. The Michael-Heck methodology, which combines a Michael addition with a Heck cyclization, is one such powerful cascade approach for constructing cyclic molecules. escholarship.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, also offer significant advantages in terms of efficiency and atom economy. nih.govub.edu Designing an MCR that incorporates this compound could involve its reaction with a nucleophile and an electrophile in a transition-metal-catalyzed process. An iron-catalyzed radical-anion relay, for instance, has been shown to facilitate the difunctionalization of alkenes with two different alkyl halides, showcasing a pathway that could be adapted for vinylic iodides. nih.gov

Table 2: Hypothetical Cascade Sequence Involving this compound

Step Reaction Type Description
1 Suzuki Coupling This compound is coupled with an alkenylboronic acid to form a diene intermediate.
2 Intramolecular Diels-Alder The in-situ generated diene undergoes a spontaneous [4+2] cycloaddition to form a complex cyclic product.

Expansion of Applications into Materials Science and Chemical Biology Research

The unique chemical properties of this compound suggest its potential utility in fields beyond traditional organic synthesis, including materials science and chemical biology.

In materials science, halogenated alkenes are investigated for their potential in creating functional polymers. smolecule.com The incorporation of the 2-methylprop-1-enyl group from this compound into a polymer backbone could influence material properties such as thermal stability, flame retardancy, or refractive index. The vinylic iodide functionality could be polymerized directly or serve as a reactive handle for post-polymerization modification, allowing for the precise tuning of material characteristics.

In chemical biology, this compound can serve as a versatile building block for the synthesis of biologically active molecules and molecular probes. smolecule.com Its use in the synthesis of Pseudopterosin A, a natural product with anti-inflammatory and analgesic properties, highlights its value in accessing complex scaffolds. mdpi.com Furthermore, the isobutenyl unit is a common motif in various natural products. The ability to install this group selectively makes this compound a valuable tool for synthesizing natural product analogs to probe structure-activity relationships or for developing new therapeutic agents.

Q & A

Q. What are the recommended methods for synthesizing 1-Iodo-2-methylprop-1-ene with high purity?

  • Methodological Answer : Synthesis typically involves iodination of 2-methylpropene using iodine monochloride (ICl) or hydroiodic acid (HI) under controlled conditions. Key steps include:
  • Purification : Fractional distillation under inert atmosphere (e.g., nitrogen) to isolate the product from unreacted starting materials and byproducts.
  • Characterization : Confirm identity via 1^1H and 13^13C NMR spectroscopy (peak assignments for vinylic protons and carbons) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Include retention indices and comparison with literature data .
  • Documentation : Provide detailed experimental procedures (solvents, reaction times, temperatures) and raw spectral data in supporting information to ensure reproducibility .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Use 1^1H NMR to confirm the presence of the vinylic proton (δ ~5.8–6.2 ppm) and absence of impurities (e.g., residual solvents). IR spectroscopy can validate C-I stretching vibrations (~500–600 cm1^{-1}).
  • Elemental Analysis : Verify iodine content via combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS).
  • Chromatography : GC-MS or HPLC with UV detection to quantify purity (>95% recommended for synthetic applications). Cross-reference data with PubChem or CAS entries for validation .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods to prevent inhalation of volatile vapors. Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
  • Storage : Store in amber glass bottles under inert gas (argon) at 2–8°C to minimize light-induced decomposition.
  • Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal. Document safety protocols in alignment with GHS guidelines .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported reactivity data of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Variable Control : Systematically test reaction parameters (catalyst loading, solvent polarity, temperature) to identify outliers. Use Design of Experiments (DoE) software for multifactorial analysis.
  • Replication : Repeat experiments across independent labs to rule out equipment-specific errors.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of conflicting results. Publish raw datasets and error margins in supplementary materials .

Q. How can computational chemistry methods elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • DFT Calculations : Model transition states and intermediates using Gaussian or ORCA software. Compare activation energies for competing pathways (e.g., Suzuki vs. Heck coupling).
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polarity impacts on reaction kinetics.
  • Validation : Correlate computational results with experimental kinetic isotope effects (KIE) or Hammett plots .

Q. What challenges arise in analyzing environmental degradation products of this compound, and how can they be addressed?

  • Methodological Answer :
  • Sampling : Use solid-phase microextraction (SPME) to capture volatile degradation products.
  • Advanced Imaging : Apply scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to detect iodine residues on surfaces.
  • Quantitative Analysis : Employ LC-MS/MS for trace-level quantification of iodinated byproducts, validated via isotope dilution .

Q. What methodologies are effective for studying surface interactions of this compound in environmental chemistry?

  • Methodological Answer :
  • Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on model surfaces (e.g., silica, TiO2_2).
  • Surface Characterization : Analyze binding modes via X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM).
  • Reactivity : Expose surfaces to controlled humidity/oxidants (e.g., ozone) to simulate environmental aging .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility when preparing derivatives of this compound?

  • Methodological Answer :
  • Protocol Standardization : Document exact molar ratios, catalyst activation methods, and inert atmosphere conditions.
  • Peer Review : Share protocols via platforms like protocols.io for community feedback.
  • Error Reporting : Include negative results (e.g., failed coupling attempts) to guide troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.